Lsd1-IN-19

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

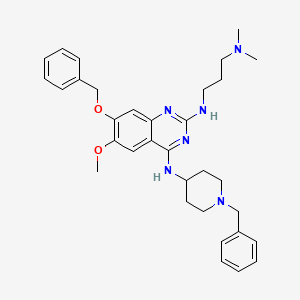

Molecular Formula |

C33H42N6O2 |

|---|---|

Molecular Weight |

554.7 g/mol |

IUPAC Name |

4-N-(1-benzylpiperidin-4-yl)-2-N-[3-(dimethylamino)propyl]-6-methoxy-7-phenylmethoxyquinazoline-2,4-diamine |

InChI |

InChI=1S/C33H42N6O2/c1-38(2)18-10-17-34-33-36-29-22-31(41-24-26-13-8-5-9-14-26)30(40-3)21-28(29)32(37-33)35-27-15-19-39(20-16-27)23-25-11-6-4-7-12-25/h4-9,11-14,21-22,27H,10,15-20,23-24H2,1-3H3,(H2,34,35,36,37) |

InChI Key |

CLMKFAVBRRFUGX-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCCNC1=NC2=CC(=C(C=C2C(=N1)NC3CCN(CC3)CC4=CC=CC=C4)OC)OCC5=CC=CC=C5 |

Origin of Product |

United States |

Foundational & Exploratory

Lsd1-IN-19 discovery and synthesis process

An In-depth Technical Guide to the Discovery and Synthesis of the LSD1 Inhibitor GSK2879552

For Professionals in Research, and Drug Development

This guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of GSK2879552, a potent and selective irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided. Signaling pathways and experimental workflows are visualized using the DOT language.

Discovery and Rationale

GSK2879552 was identified through a high-throughput screening of 2.5 million compounds as a potent inhibitor of LSD1.[1] It is an orally bioavailable, N-alkylated derivative of tranylcypromine (TCP), a known monoamine oxidase inhibitor that also exhibits LSD1 inhibitory activity.[1] The rationale for developing TCP-based derivatives stems from their ability to form a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor in the active site of LSD1, leading to irreversible inhibition.[2]

Synthesis

The synthesis of GSK2879552 is a multi-step process that leverages both traditional organic chemistry and innovative biocatalysis. A key feature of the synthesis is the use of a directed evolution-derived imine reductase (IRED) for the asymmetric synthesis of a chiral amine intermediate. This biocatalytic reductive amination step allows for the production of the intermediate on a kilogram scale with high yield (84%), purity (99.9%), and enantiomeric excess (>99.7%).[3][4][5] The development of this enzymatic step was crucial for a more sustainable and efficient manufacturing process.[3]

Mechanism of Action

GSK2879552 is a mechanism-based, irreversible inhibitor of LSD1.[6] LSD1 is a flavin-dependent demethylase that removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription.[1] By inhibiting LSD1, GSK2879552 leads to an increase in global H3K4 methylation, which in turn alters gene expression, including the upregulation of tumor suppressor genes.[6] This ultimately results in the inhibition of cancer cell proliferation and differentiation.[7][8]

Quantitative Data Summary

The following tables summarize the key quantitative data for GSK2879552.

Table 1: In Vitro Activity

| Parameter | Value | Cell Lines/Conditions | Reference |

| LSD1 IC₅₀ | 24 nM | Biochemical assay | [1] |

| Average EC₅₀ (Cell Growth) | 137 ± 30 nM | 20 AML cell lines | [8] |

Table 2: In Vivo Efficacy (Xenograft Models)

| Model | Dosage | Tumor Growth Inhibition | Reference |

| NCI-H526 (SCLC) | 1.5 mg/kg, p.o. daily | 57% | [9][10] |

| NCI-H1417 (SCLC) | 1.5 mg/kg, p.o. daily | 83% | [9][10] |

Signaling Pathways

GSK2879552, through its inhibition of LSD1, impacts several signaling pathways implicated in cancer. One notable pathway is the Wnt/β-catenin signaling cascade. In sorafenib-resistant hepatocellular carcinoma cells, GSK2879552 has been shown to decrease the transcription of Wnt antagonists, leading to a downregulation of β-catenin signaling.[9][10]

Caption: LSD1 inhibition by GSK2879552 impacts the Wnt/β-catenin signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments are outlined below.

Cell Proliferation Assay

The anti-proliferative effects of GSK2879552 are commonly assessed using a CellTiter-Glo® Luminescent Cell Viability Assay.[8]

-

Cell Seeding: Cancer cell lines (e.g., AML cell lines) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of GSK2879552 or vehicle control (e.g., DMSO) for a specified period (e.g., 6 or 10 days).[8]

-

Lysis and Luminescence Reading: After the incubation period, CellTiter-Glo® reagent is added to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.

-

Data Analysis: Luminescence is read on a plate reader. The data is normalized to the vehicle control, and EC₅₀ values are calculated using a non-linear regression model.

Caption: Workflow for determining the anti-proliferative activity of GSK2879552.

Western Blotting

Western blotting is employed to analyze the protein levels of LSD1, its histone targets, and other proteins of interest.[9]

-

Cell Lysis: Cells treated with GSK2879552 or vehicle are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against specific proteins (e.g., LSD1, H3K4me2, β-actin).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

The anti-tumor efficacy of GSK2879552 in a living organism is evaluated using xenograft models.[9][10]

-

Tumor Implantation: Human cancer cells (e.g., NCI-H526 or NCI-H1417) are subcutaneously injected into immunocompromised mice.[9][10]

-

Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. GSK2879552 is administered orally at a specified dose and schedule (e.g., 1.5 mg/kg daily).[9][10]

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

-

Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., pharmacodynamic marker analysis).

-

Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes of the treated group to the vehicle control group.

Clinical Development

GSK2879552 entered Phase I clinical trials for the treatment of small cell lung cancer and acute myeloid leukemia.[11] However, the clinical development for SCLC was terminated due to a risk-benefit profile that did not support continuation.[12] Despite this, the development of GSK2879552 has provided valuable insights into the therapeutic potential and challenges of targeting LSD1 in cancer.

References

- 1. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tranylcypromine-derived LSD1 inhibitors: Synthetic strategies, structure-activity relationships, and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Facebook [cancer.gov]

- 7. Antitumor activity of LSD1 inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 12. researchgate.net [researchgate.net]

Lsd1-IN-19 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lsd1-IN-19 is a potent, non-covalent, and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in various cancers. This document provides a detailed overview of the chemical structure, properties, and biological activity of this compound, intended to serve as a technical resource for researchers in oncology and drug development. The information compiled herein includes its chemical identifiers, quantitative biological data, detailed experimental methodologies for its synthesis and evaluation, and visualizations of relevant biological pathways and experimental workflows.

Chemical Structure and Properties

This compound, also referred to as compound 29 in foundational literature, is a pyridine-based small molecule. Its discovery has provided a valuable tool for probing the biological functions of LSD1 and for the development of novel anticancer therapeutics.[1]

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile |

| CAS Number | 2983011-81-8 |

| Molecular Formula | C26H27N3O |

| SMILES | Cc1ccc(cc1)c1nc(cc(c1OCCN1CCC(CC1)C)c1ccc(cc1)C#N)C |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 413.52 g/mol |

| Melting Point | Not reported |

| Solubility | Not reported |

| pKa | Not reported |

Biological Activity

This compound is a highly potent inhibitor of the LSD1 enzyme and demonstrates significant anti-proliferative effects in various cancer cell lines.

Enzymatic Activity

| Parameter | Value (µM) | Cell Line/System |

| Ki | 0.108 | Recombinant Human LSD1 |

| KD | 0.068 | Recombinant Human LSD1 |

Cellular Activity

| Parameter | Value (µM) | Cell Line | Incubation Time |

| IC50 | 0.17 | THP-1 (Acute Myeloid Leukemia) | 72 hours |

| IC50 | 0.40 | MDA-MB-231 (Breast Cancer) | 72 hours |

Mechanism of Action

This compound functions as a non-covalent inhibitor of LSD1. LSD1, a flavin adenine dinucleotide (FAD)-dependent amine oxidase, removes methyl groups from mono- and di-methylated lysine residues on histone H3 (specifically H3K4 and H3K9), as well as non-histone substrates. By inhibiting LSD1, this compound leads to an increase in histone methylation, thereby altering gene expression and inducing anti-proliferative effects in cancer cells.

Figure 1: Signaling pathway of this compound inhibiting LSD1-mediated histone demethylation.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and the key biological assays used for its characterization.

Synthesis of 4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile

The synthesis of this compound involves a multi-step process. The following is a representative synthetic route based on the synthesis of structurally similar compounds.[2][3]

Materials:

-

Starting materials for the pyridine core synthesis

-

4-Tolylboronic acid

-

4-Cyanophenylboronic acid

-

tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate

-

Trifluoromethanesulfonic anhydride

-

Palladium catalyst (e.g., Pd(PPh3)4)

-

Bases (e.g., K2CO3, NaH)

-

Solvents (e.g., Dioxane, DMF, DCM)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Pyridine Core Formation: Synthesize a di-substituted pyridine core with appropriate functional groups for subsequent cross-coupling reactions.

-

Suzuki Cross-Coupling (Step 1): Couple the pyridine core with 4-tolylboronic acid in the presence of a palladium catalyst and a base to introduce the p-tolyl group.

-

Suzuki Cross-Coupling (Step 2): Couple the product from the previous step with 4-cyanophenylboronic acid under similar conditions to introduce the 4-cyanophenyl group.

-

Etherification: React the resulting intermediate with a protected piperidine derivative. For example, treat tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate with a base like NaH, followed by reaction with the pyridine intermediate which has a suitable leaving group (e.g., a triflate).

-

Deprotection: Remove the Boc protecting group from the piperidine nitrogen using an acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).

-

Purification: Purify the final product using column chromatography on silica gel.

Figure 2: General synthetic workflow for this compound.

In Vitro LSD1 Enzyme Inhibition Assay (Amplex Red Method)

This assay is a fluorescence-based method to determine the inhibitory activity of compounds against LSD1.[4][5][6][7][8]

Materials:

-

Recombinant human LSD1 enzyme

-

LSD1 peptide substrate (e.g., H3 (1-21) K4me2)

-

Amplex® Red reagent

-

Horseradish peroxidase (HRP)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

This compound (dissolved in DMSO)

-

96-well black microplates

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

-

Enzyme and Inhibitor Incubation: In a 96-well plate, add the LSD1 enzyme to each well, followed by the addition of the diluted this compound or DMSO (vehicle control). Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.

-

Reaction Initiation: Initiate the demethylation reaction by adding the LSD1 peptide substrate to each well. Incubate for a specific time (e.g., 60 minutes) at 37°C.

-

Detection: Add a detection mixture containing Amplex® Red reagent and HRP to each well. Incubate for a short period (e.g., 5-15 minutes) at room temperature, protected from light. The H2O2 produced during the demethylation reaction reacts with Amplex® Red in the presence of HRP to produce the fluorescent product, resorufin.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (Excitation: ~540 nm, Emission: ~590 nm).

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Figure 3: Experimental workflow for the in vitro LSD1 enzyme inhibition assay.

Cell Proliferation Assay (MTS/AlamarBlue)

This assay is used to determine the effect of this compound on the viability and proliferation of cancer cells.[9][10][11][12]

Materials:

-

MDA-MB-231 and THP-1 cells

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTS or AlamarBlue® reagent

-

96-well clear microplates

Procedure:

-

Cell Seeding: Seed MDA-MB-231 or THP-1 cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight (for adherent cells like MDA-MB-231).

-

Compound Treatment: Treat the cells with serial dilutions of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Viability Measurement: Add MTS or AlamarBlue® reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

-

Absorbance/Fluorescence Measurement: Measure the absorbance (for MTS) at ~490 nm or fluorescence (for AlamarBlue®) at Ex/Em ~560/590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a potent and selective non-covalent inhibitor of LSD1 with demonstrated anti-proliferative activity in cancer cell lines. The data and protocols presented in this guide provide a valuable resource for the scientific community to further investigate the therapeutic potential of this compound and to guide the development of next-generation LSD1 inhibitors. Further studies are warranted to elucidate its in vivo efficacy, pharmacokinetic properties, and safety profile.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Crystal Structure of LSD1 in Complex with 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal Structure of LSD1 in Complex with 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. LSD1 enzyme inhibition [bio-protocol.org]

- 5. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. LSD1 enzyme inhibition [bio-protocol.org]

- 8. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Monocytes and macrophages, implications for breast cancer migration and stem cell-like activity and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. nanopartikel.info [nanopartikel.info]

- 12. genome.ucsc.edu [genome.ucsc.edu]

An In-Depth Technical Guide to the Mechanism of Action of Lsd1-IN-19

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lsd1-IN-19 is a potent, selective, and non-covalent inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme frequently overexpressed in various cancers. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory effects, impact on cellular pathways, and the experimental methodologies used for its characterization. The information presented is intended to support further research and drug development efforts targeting LSD1.

Introduction to LSD1

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase homolog that plays a crucial role in epigenetic regulation.[1] It primarily functions as a transcriptional co-repressor by demethylating mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), which are marks of active transcription.[1][2] LSD1 can also act as a transcriptional co-activator by demethylating H3K9me1/2, marks associated with transcriptional repression, in the context of specific protein complexes such as the androgen receptor.[1][3]

LSD1 is a key component of several large multiprotein complexes, including the CoREST and NuRD complexes, which enhance its activity and substrate specificity.[1] Through its demethylase activity on both histone and non-histone substrates (e.g., p53, DNMT1, STAT3), LSD1 is involved in a wide range of cellular processes, including differentiation, proliferation, stemness, and epithelial-mesenchymal transition (EMT).[4][5] Its overexpression is implicated in the pathogenesis of numerous cancers, including leukemia and solid tumors, making it an attractive target for therapeutic intervention.[1]

This compound: A Non-Covalent Inhibitor of LSD1

This compound is a potent and selective, non-covalent inhibitor of LSD1.[6] Unlike covalent inhibitors that form a permanent bond with the FAD cofactor of LSD1, this compound reversibly binds to the enzyme, offering a different pharmacological profile.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against LSD1 has been determined through various biochemical and cellular assays.

| Parameter | Value (µM) | Description |

| Ki | 0.108 | Inhibitor constant, indicating the binding affinity to LSD1. |

| KD | 0.068 | Dissociation constant, another measure of binding affinity. |

Table 1: Biochemical Inhibitory Constants for this compound.

Cellular Antiproliferative Activity

This compound has demonstrated antiproliferative effects in cancer cell lines, highlighting its therapeutic potential.

| Cell Line | Cancer Type | IC50 (µM, 72h) |

| THP-1 | Acute Myeloid Leukemia | 0.17 |

| MDA-MB-231 | Breast Cancer | 0.40 |

Table 2: Cellular Antiproliferative Activity of this compound.

Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of the demethylase activity of LSD1. By binding to the enzyme, it prevents the removal of methyl groups from histone and non-histone substrates.

Signaling Pathways Affected by this compound

Inhibition of LSD1 by this compound leads to the accumulation of H3K4me1/2 at the promoter regions of target genes, which in turn alters gene expression and affects downstream signaling pathways.

In leukemia cells like THP-1, LSD1 inhibition leads to the upregulation of myeloid differentiation markers.[1] In breast cancer cells such as MDA-MB-231, LSD1 has been shown to be involved in pathways regulating cell migration and invasion.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound.

LSD1 Enzymatic Inhibition Assay (Ki Determination)

This assay measures the ability of this compound to inhibit the enzymatic activity of purified LSD1. A common method is a coupled-enzyme assay that detects the hydrogen peroxide (H₂O₂) produced during the demethylation reaction.[7]

Workflow:

Protocol:

-

Reagent Preparation:

-

Recombinant human LSD1/CoREST complex is diluted in assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 0.01% Tween-20).

-

A biotinylated H3K4me2 peptide substrate is used.

-

This compound is serially diluted to various concentrations.

-

Horseradish peroxidase (HRP) and Amplex Red are prepared as per the manufacturer's instructions.

-

-

Assay Procedure:

-

In a 96-well plate, add LSD1 enzyme, H3K4me2 substrate, and varying concentrations of this compound.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Add the HRP and Amplex Red solution to each well.

-

Incubate for a further 15-30 minutes at room temperature, protected from light.

-

-

Data Analysis:

-

Measure the fluorescence intensity using a plate reader.

-

The Ki value is calculated using the Cheng-Prusoff equation from the IC₅₀ values obtained at different substrate concentrations.

-

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8]

References

- 1. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Roles of lysine-specific demethylase 1 (LSD1) in homeostasis and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Expanding the Role of the Histone Lysine-Specific Demethylase LSD1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MTT assay protocol | Abcam [abcam.com]

Lsd1-IN-19: A Technical Guide to a Novel Non-Covalent LSD1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysine-specific demethylase 1 (LSD1), a flavin-dependent monoamine oxidase, is a key epigenetic regulator implicated in the pathogenesis of various cancers. Its role in demethylating histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9) makes it a critical modulator of gene expression. The therapeutic potential of targeting LSD1 has prompted the development of numerous inhibitors. This technical guide provides an in-depth overview of Lsd1-IN-19, a potent, selective, and non-covalent inhibitor of LSD1. This document details its biochemical and cellular activity, the experimental protocols for its characterization, and its impact on relevant signaling pathways, offering a comprehensive resource for researchers in oncology and drug discovery.

Introduction to this compound

This compound has emerged as a significant tool compound for studying the biological functions of LSD1 and for the development of novel anticancer therapeutics. As a non-covalent inhibitor, this compound offers a distinct pharmacological profile compared to the more common covalent inhibitors, potentially leading to improved specificity and reduced off-target effects. This guide will explore the quantitative data supporting its potency and selectivity, provide detailed methodologies for its evaluation, and visualize its mechanistic context.

Quantitative Data Summary

The inhibitory activity of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data, providing a clear comparison of its potency.

Table 1: Biochemical Activity of this compound

| Parameter | Value | Description |

| Ki | 0.108 µM | Inhibitor constant, indicating the binding affinity to the LSD1 enzyme.[1] |

| KD | 0.068 µM | Dissociation constant, another measure of binding affinity to the LSD1 enzyme.[1] |

Table 2: Cellular Activity of this compound

| Cell Line | IC50 (72h) | Cancer Type |

| THP-1 | 0.17 µM | Acute Monocytic Leukemia[1] |

| MDA-MB-231 | 0.40 µM | Breast Cancer[1] |

Mechanism of Action and Signaling Pathways

This compound functions as a non-covalent inhibitor of LSD1, meaning it binds to the enzyme through reversible interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, rather than forming a permanent covalent bond. This mode of inhibition can offer advantages in terms of specificity and safety.

The inhibition of LSD1 by this compound has significant downstream effects on various signaling pathways critical in cancer progression. LSD1 is known to regulate gene expression through the demethylation of H3K4me1/2, a mark associated with active enhancers and promoters. By inhibiting this activity, this compound can lead to the reactivation of tumor suppressor genes. Furthermore, LSD1 has been shown to be involved in the regulation of several key cancer-related pathways.

Key Signaling Pathways Influenced by LSD1 Inhibition:

-

Wnt/β-Catenin Pathway: LSD1 can activate this pathway by downregulating DKK1. Inhibition of LSD1 can lead to a reduction in the nuclear translocation of β-catenin and downregulation of its target genes like c-Myc.[2]

-

Notch Signaling Pathway: The interaction between LSD1 and the Notch signaling pathway is complex and can be context-dependent. In some cancers, LSD1 inhibition can activate the Notch pathway, leading to anti-tumor effects.[2]

-

Hypoxia-Inducible Factor 1α (HIF-1α) Pathway: LSD1 can stabilize HIF-1α, promoting the transcription of downstream targets like VEGF, which is involved in angiogenesis. Inhibition of LSD1 can destabilize HIF-1α, thereby inhibiting tumor growth and migration.[2][3]

-

Immune Checkpoint Regulation: LSD1 inhibition has been shown to increase the expression of immune checkpoint regulators, potentially enhancing the efficacy of immunotherapy.[3]

-

mTOR Signaling Pathway: In some cancer cells, LSD1 has been identified as a negative regulator of autophagy through the mTOR signaling pathway.[4]

The following diagram illustrates the general mechanism of LSD1 action and the points of intervention by an inhibitor like this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

LSD1 Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This biochemical assay is used to determine the in vitro inhibitory potency of compounds against the LSD1 enzyme.

Principle: The assay measures the demethylation of a biotinylated monomethylated histone H3 lysine 4 (H3K4me1) peptide substrate by LSD1. The product, a non-methylated H3K4 peptide (H3K4me0), is detected by a specific antibody labeled with a Europium cryptate (donor). The biotinylated peptide is recognized by streptavidin conjugated to XL665 (acceptor). When the donor and acceptor are in close proximity (i.e., when the antibody binds to the demethylated peptide), a FRET signal is generated upon excitation. The intensity of the FRET signal is proportional to the amount of demethylated product.

Materials:

-

Recombinant human LSD1 enzyme

-

Biotinylated H3(1-21)K4me1 peptide substrate

-

Europium cryptate-labeled anti-H3K4me0 antibody

-

Streptavidin-XL665

-

Flavin adenine dinucleotide (FAD)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.5, 50 mM NaCl, 0.01% Tween-20, 1 mM DTT)

-

384-well white plates

-

HTRF-compatible microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 384-well plate, add the diluted inhibitor or vehicle (DMSO control).

-

Add the LSD1 enzyme to each well and pre-incubate on ice for a specified time (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding a mixture of the H3K4me1 peptide substrate and FAD.

-

Incubate the reaction at room temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding the detection mix containing the anti-H3K4me0 antibody and streptavidin-XL665.

-

Incubate for a further period (e.g., 60 minutes) at room temperature to allow for antibody binding.

-

Measure the HTRF signal using a microplate reader with excitation at 320 nm and emission at 620 nm and 665 nm.

-

Calculate the HTRF ratio (emission at 665 nm / emission at 620 nm) * 10^4.

-

Determine the percent inhibition for each inhibitor concentration relative to the DMSO control and calculate the IC50 value using a non-linear regression model.

Cell Viability Assay (MTS/MTT Assay)

This cellular assay is used to determine the anti-proliferative effect of this compound on cancer cell lines such as THP-1 and MDA-MB-231.

Principle: The assay is based on the reduction of a tetrazolium salt (e.g., MTS or MTT) by metabolically active cells to form a colored formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

-

THP-1 or MDA-MB-231 cells

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

96-well clear-bottom plates

-

This compound

-

MTS or MTT reagent

-

Microplate spectrophotometer

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere (for adherent cells like MDA-MB-231) or stabilize (for suspension cells like THP-1) overnight.

-

Prepare serial dilutions of this compound in the complete culture medium.

-

Remove the old medium and add the medium containing different concentrations of the inhibitor or vehicle control to the respective wells.

-

Incubate the plates for the desired time period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

Add the MTS or MTT reagent to each well according to the manufacturer's instructions.

-

Incubate for a further 1-4 hours to allow for the conversion of the tetrazolium salt to formazan.

-

If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate spectrophotometer.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Determine the IC50 value by plotting the cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

This compound represents a promising non-covalent inhibitor of LSD1 with potent biochemical and cellular activity. Its distinct mechanism of action offers a valuable tool for dissecting the complex roles of LSD1 in cancer biology and provides a foundation for the development of novel epigenetic therapies. The data and protocols presented in this guide are intended to facilitate further research and application of this compound in the scientific community. As our understanding of the epigenetic landscape of cancer continues to grow, selective and well-characterized inhibitors like this compound will be indispensable for translating this knowledge into clinical benefits.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Mechanisms of carcinogenic activity triggered by lysine-specific demethylase 1A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. LSD1 negatively regulates autophagy through the mTOR signaling pathway in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary In Vitro Profile of Lsd1-IN-19: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the preliminary in vitro studies of Lsd1-IN-19, a novel, non-covalent inhibitor of Lysine-Specific Demethylase 1 (LSD1). The data presented herein is collated from publicly available scientific literature, offering insights into its enzymatic and cellular activity.

Core Efficacy and Potency Data

This compound, also referred to as compound 29 in its primary publication, has demonstrated potent and selective inhibition of the LSD1 enzyme and significant antiproliferative effects in various cancer cell lines. A summary of its key quantitative metrics is provided below, allowing for a comparative assessment of its in vitro profile.

| Parameter | Value (μM) | Assay Type | Notes |

| Ki | 0.108 | Enzymatic Assay | Competitive binding affinity to LSD1. |

| KD | 0.068 | Binding Assay | Dissociation constant for LSD1 binding. |

Table 1: this compound Enzymatic Inhibition and Binding Affinity.

| Cell Line | Cancer Type | IC50 (μM) at 72h | Assay Type |

| THP-1 | Acute Myeloid Leukemia | 0.17 | Cell Viability Assay |

| MDA-MB-231 | Breast Cancer | 0.40 | Cell Viability Assay |

Table 2: Antiproliferative Activity of this compound in Cancer Cell Lines. [1]

Experimental Methodologies

The following sections detail representative experimental protocols for the key in vitro assays typically employed in the characterization of LSD1 inhibitors like this compound.

Disclaimer: The following are generalized protocols and may not reflect the exact methodologies used in the primary research for this compound, for which specific, detailed protocols were not publicly available.

LSD1 Enzymatic Inhibition Assay (Fluorometric)

This assay quantifies the enzymatic activity of LSD1 and the inhibitory potential of test compounds.

-

Reagent Preparation : Prepare assay buffer (e.g., 50 mM Tris, pH 7.5, 50 mM NaCl, 1 mM DTT), recombinant human LSD1 enzyme, a suitable substrate (e.g., H3K4me2 peptide), and a detection reagent system (e.g., horseradish peroxidase and a fluorogenic substrate).

-

Compound Preparation : Serially dilute this compound in DMSO and then in assay buffer to the desired final concentrations.

-

Assay Procedure :

-

Add 5 µL of diluted this compound or vehicle control (DMSO) to the wells of a 384-well plate.

-

Add 10 µL of LSD1 enzyme solution and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding 5 µL of the H3K4me2 peptide substrate.

-

Incubate the reaction mixture at 37°C for a specified period (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent system.

-

Measure the fluorescence signal using a plate reader at the appropriate excitation and emission wavelengths.

-

-

Data Analysis : Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation/Viability Assay

This assay assesses the effect of this compound on the growth and viability of cancer cells.

-

Cell Culture : Maintain the desired cancer cell lines (e.g., THP-1, MDA-MB-231) in their recommended growth medium and conditions.

-

Cell Seeding : Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment : Treat the cells with a serial dilution of this compound or vehicle control (DMSO) and incubate for 72 hours.

-

Viability Assessment :

-

Add a viability reagent (e.g., MTT, CellTiter-Glo®) to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for the metabolic conversion of the reagent.

-

Measure the absorbance or luminescence using a microplate reader.

-

-

Data Analysis : Normalize the readings to the vehicle-treated control cells to determine the percentage of cell viability. Calculate the IC50 value by plotting the percent viability against the log concentration of this compound.

Visualized Workflows and Pathways

To further elucidate the experimental process and the potential mechanism of action, the following diagrams are provided.

References

An In-depth Technical Guide to the Role of LSD1 Inhibitors in Histone Demethylation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the inhibition of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic modifier. While the specific compound "Lsd1-IN-19" is not characterized in publicly available scientific literature, this document will focus on the core principles of LSD1 inhibition, utilizing data from well-studied, representative inhibitors to illustrate the mechanisms, experimental evaluation, and cellular effects of this important class of molecules.

Introduction to LSD1 and Histone Demethylation

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, was the first histone demethylase to be discovered.[1] It plays a critical role in transcriptional regulation by removing methyl groups from specific lysine residues on histone tails. LSD1 is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that specifically demethylates mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2).[1]

The demethylation of H3K4, a mark generally associated with active transcription, leads to gene repression.[1] Conversely, the removal of methyl groups from H3K9, a repressive mark, can result in gene activation, often in concert with nuclear receptors like the androgen receptor.[2] LSD1 is frequently overexpressed in various cancers, including acute myeloid leukemia (AML), prostate cancer, and small-cell lung cancer, making it a prominent target for therapeutic intervention.[1][3] Pharmacological inhibition of LSD1 can induce differentiation, inhibit proliferation, and reduce the self-renewal capacity of cancer stem cells.[1][4]

Mechanism of Action of LSD1 and its Inhibition

LSD1 catalyzes the oxidative demethylation of its histone substrates. The process involves the transfer of a hydride from the methylated lysine to the FAD cofactor, generating an iminium cation intermediate and reduced FADH2. Molecular oxygen then reoxidizes FADH2 to FAD, producing hydrogen peroxide (H₂O₂) as a byproduct. The unstable iminium ion is subsequently hydrolyzed to release formaldehyde and the demethylated lysine.

LSD1 inhibitors can be broadly classified into two categories:

-

Irreversible (Covalent) Inhibitors: Many of these are based on a tranylcypromine scaffold. They form a covalent adduct with the FAD cofactor, leading to irreversible inactivation of the enzyme.[5]

-

Reversible (Non-covalent) Inhibitors: These inhibitors bind to the active site or allosteric sites of the enzyme through non-covalent interactions.

The inhibition of LSD1 enzymatic activity leads to the accumulation of its substrates, primarily H3K4me2 and H3K9me2, at specific genomic loci, thereby altering gene expression programs that are crucial for cell fate decisions.

Caption: LSD1-mediated histone demethylation pathway and point of inhibition.

Quantitative Data for Representative LSD1 Inhibitors

The potency of LSD1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or their inhibitor constant (Kᵢ). These values are determined through various in vitro enzymatic assays. Below is a summary of potency data for several well-characterized LSD1 inhibitors.

| Inhibitor Name | Alias(es) | Type | Target | IC₅₀ (nM) | Kᵢ (µM) | Citation(s) |

| Iadademstat | ORY-1001 | Irreversible | LSD1 | 12 - 18 | - | [1][3][4] |

| GSK2879552 | - | Irreversible | LSD1 | 20 | 1.7 | [2][6][7] |

| Bomedemstat | IMG-7289 | Irreversible | LSD1 | - | - | [8] |

| Tranylcypromine | TCPA | Irreversible | LSD1/MAO | 20,700 | - | [6] |

| SP-2509 | - | Reversible | LSD1 | 13 | - | [6] |

Note: IC₅₀ values can vary depending on assay conditions (e.g., substrate concentration, enzyme concentration, assay format).

Experimental Protocols

Evaluating the efficacy and mechanism of LSD1 inhibitors requires a combination of in vitro biochemical assays and cell-based assays to confirm target engagement and downstream effects.

These assays directly measure the enzymatic activity of purified LSD1 in the presence of an inhibitor.

4.1.1 Peroxidase-Coupled Fluorometric Assay (Amplex Red)

This continuous assay measures the production of hydrogen peroxide (H₂O₂), a stoichiometric byproduct of the LSD1 demethylation reaction.[9]

-

Principle: LSD1 demethylates its substrate, producing H₂O₂. In the presence of Horseradish Peroxidase (HRP), H₂O₂ reacts with Amplex Red to produce the highly fluorescent compound resorufin, which can be monitored in real-time.[10] The rate of fluorescence increase is proportional to LSD1 activity.

-

Materials:

-

Purified recombinant human LSD1 enzyme.

-

H3K4me1 or H3K4me2 peptide substrate (e.g., biotinylated H3(1-21)K4me1).

-

Test inhibitor (e.g., GSK2879552) at various concentrations.

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Amplex Red reagent.

-

Horseradish Peroxidase (HRP).

-

Black, flat-bottom 96- or 384-well microplate.

-

Fluorescence plate reader (Excitation: 530-540 nm, Emission: 585-595 nm).

-

-

Protocol:

-

Prepare serial dilutions of the test inhibitor in DMSO, then dilute further into the assay buffer.

-

In the microplate wells, add the test inhibitor solution or DMSO vehicle control.

-

Add the LSD1 enzyme to the wells and pre-incubate with the inhibitor for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.

-

Prepare a detection master mix containing the H3 peptide substrate, Amplex Red, and HRP in assay buffer.

-

Initiate the enzymatic reaction by adding the detection master mix to all wells.

-

Immediately place the plate in a kinetic fluorescence reader and measure the fluorescence signal every 1-2 minutes for 30-60 minutes.

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.

-

Plot the reaction velocity against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

4.1.2 Homogeneous Time-Resolved Fluorescence (HTRF) Assay

HTRF is a robust, high-throughput assay format based on Förster Resonance Energy Transfer (FRET).[11]

-

Principle: A biotinylated histone peptide substrate (e.g., H3K4me1) is demethylated by LSD1. The product (H3K4me0) is then detected by a specific antibody labeled with a Europium (Eu³⁺) cryptate (donor fluorophore). Streptavidin conjugated to XL665 (acceptor fluorophore) binds to the biotin tag on the peptide. When the demethylated product is formed and bound by the antibody, the donor and acceptor are brought into close proximity, allowing FRET to occur upon excitation. The HTRF signal is proportional to the amount of product formed.[11][12]

-

Materials:

-

Purified recombinant human LSD1 enzyme.

-

Biotinylated H3K4me1 peptide substrate.

-

FAD cofactor.

-

Test inhibitor at various concentrations.

-

HTRF Detection Reagents: Eu³⁺ cryptate-labeled anti-H3K4me0 antibody and Streptavidin-XL665.

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM DTT).

-

White, low-volume 384-well microplate.

-

HTRF-compatible plate reader.

-

-

Protocol:

-

Dispense the test inhibitor or DMSO vehicle control into the microplate wells.

-

Add a solution containing the LSD1 enzyme and FAD cofactor to the wells. Pre-incubate for 15 minutes.

-

Initiate the reaction by adding the biotinylated H3K4me1 peptide substrate.

-

Incubate the reaction for a fixed time (e.g., 60 minutes) at room temperature.

-

Stop the reaction by adding the HTRF detection reagents (Eu³⁺-antibody and SA-XL665) in a detection buffer.

-

Incubate for 60 minutes at room temperature to allow for detection complex formation.

-

Read the plate on an HTRF reader, measuring emission at 620 nm (cryptate) and 665 nm (XL665).

-

Calculate the HTRF ratio (Emission 665 nm / Emission 620 nm * 10,000) and plot against inhibitor concentration to determine the IC₅₀.

-

Caption: General experimental workflow for an in vitro LSD1 inhibition assay.

To confirm that an LSD1 inhibitor is active in a cellular context, it is essential to measure the levels of its target histone marks in treated cells.

-

Principle: Cells are treated with the LSD1 inhibitor. Histones are then extracted and separated by SDS-PAGE. A specific antibody is used to detect the level of a target methylation mark (e.g., H3K4me2). An increase in the H3K4me2 signal relative to a loading control (like total Histone H3) indicates successful inhibition of LSD1 in the cell.

-

Materials:

-

Cell line of interest (e.g., a human AML cell line like THP-1).

-

Cell culture medium and reagents.

-

LSD1 inhibitor (e.g., Iadademstat).

-

Lysis Buffer (e.g., RIPA buffer) or Acid Extraction Buffer (0.2 M H₂SO₄).

-

Protein quantification assay (e.g., BCA assay).

-

SDS-PAGE gels (a high percentage, e.g., 15%, is recommended for resolving small histone proteins).[13]

-

Transfer apparatus and membrane (0.2 µm pore size nitrocellulose is recommended for optimal histone retention).[13]

-

Blocking Buffer (e.g., 5% BSA in TBST).

-

Primary antibodies: anti-H3K4me2 and anti-total H3.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate (ECL).

-

Imaging system.

-

-

Protocol:

-

Cell Treatment: Plate cells and allow them to adhere (if applicable). Treat cells with various concentrations of the LSD1 inhibitor (and a DMSO vehicle control) for a specified time (e.g., 24-72 hours).

-

Histone Extraction:

-

Protein Quantification: Determine the protein concentration of the extracts.

-

SDS-PAGE: Load equal amounts of protein per lane on a high-percentage SDS-PAGE gel and run to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a 0.2 µm nitrocellulose membrane.[15]

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[13]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., rabbit anti-H3K4me2) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[16]

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP) for 1 hour at room temperature.[13]

-

Washing: Repeat the washing step.

-

Detection: Apply an ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

-

Analysis: Strip the membrane and re-probe with an anti-total H3 antibody as a loading control. Quantify the band intensities and normalize the H3K4me2 signal to the total H3 signal to determine the fold-change upon inhibitor treatment.

-

Conclusion

The inhibition of LSD1 represents a significant therapeutic strategy, particularly in oncology. Understanding the biochemical and cellular effects of LSD1 inhibitors is paramount for their development and clinical application. This guide outlines the fundamental mechanism of LSD1-mediated histone demethylation and its pharmacological inhibition. The detailed protocols for key in vitro and cellular assays provide a robust framework for researchers to characterize novel LSD1 inhibitors, confirm their mechanism of action, and advance the development of new epigenetic therapies.

References

- 1. iris.uniroma1.it [iris.uniroma1.it]

- 2. GSK2879552 | ABIN7233256 [antibodies-online.com]

- 3. caymanchem.com [caymanchem.com]

- 4. The LSD1 inhibitor iadademstat (ORY-1001) targets SOX2-driven breast cancer stem cells: a potential epigenetic therapy in luminal-B and HER2-positive breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. reactionbiology.com [reactionbiology.com]

- 10. researchgate.net [researchgate.net]

- 11. moleculardevices.com [moleculardevices.com]

- 12. agilent.com [agilent.com]

- 13. docs.abcam.com [docs.abcam.com]

- 14. Histone Modification [labome.com]

- 15. Histone Immunoblotting Protocol | Rockland [rockland.com]

- 16. epigentek.com [epigentek.com]

Lsd1-IN-19: A Technical Guide to its Antiproliferative Activity in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysine-specific demethylase 1 (LSD1), a key epigenetic regulator, has emerged as a significant therapeutic target in oncology due to its frequent overexpression in various cancers and its role in driving tumor progression.[1][2] Lsd1-IN-19 is a potent, selective, and non-covalent inhibitor of LSD1. This technical guide provides a comprehensive overview of the currently available data on the antiproliferative activity of this compound in cancer cells. Due to the limited public information specifically on this compound, this document also incorporates established knowledge of LSD1 inhibition in cancer to provide a broader context for its mechanism of action. This includes detailed, representative experimental protocols and an analysis of key signaling pathways affected by LSD1 inhibition.

Quantitative Antiproliferative Activity of this compound

This compound has demonstrated potent inhibitory activity against the LSD1 enzyme and antiproliferative effects in cancer cell lines. The available quantitative data is summarized in the table below.

| Parameter | Value | Cell Line/System | Citation |

| Ki | 0.108 µM | Enzymatic Assay | [3] |

| KD | 0.068 µM | Binding Assay | [3] |

| IC50 (72h) | 0.17 µM | THP-1 (Leukemia) | [3] |

| IC50 (72h) | 0.40 µM | MDA-MB-231 (Breast Cancer) | [3] |

Core Mechanisms of LSD1 and the Impact of Inhibition

LSD1 primarily functions by demethylating mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2), leading to transcriptional repression or activation depending on the context.[4] It is a crucial component of several large transcriptional regulatory complexes, including the CoREST and NuRD complexes.[5] Beyond histones, LSD1 also demethylates non-histone proteins such as p53, DNMT1, and STAT3, thereby influencing a wide range of cellular processes.[1][2]

Inhibition of LSD1 in cancer cells leads to a variety of antitumor effects, including:

-

Reactivation of Tumor Suppressor Genes: By preventing the removal of activating histone marks (H3K4me2), LSD1 inhibitors can lead to the re-expression of silenced tumor suppressor genes.

-

Induction of Cell Cycle Arrest: LSD1 plays a role in cell cycle progression, and its inhibition can lead to arrest at various phases, most commonly G1.[6]

-

Promotion of Apoptosis: Inhibition of LSD1 has been shown to induce programmed cell death in various cancer models.[4]

-

Modulation of Key Oncogenic Signaling Pathways: LSD1 regulates several critical cancer-related signaling pathways.

Key Signaling Pathways Modulated by LSD1 Inhibition

While specific studies on the signaling pathways affected by this compound are not yet publicly available, the broader class of LSD1 inhibitors is known to impact several critical oncogenic pathways.

PI3K/AKT/mTOR Pathway

LSD1 can activate the PI3K/AKT signaling pathway, a central regulator of cell growth, proliferation, and survival.[3][7] Inhibition of LSD1 has been shown to decrease the phosphorylation of AKT, a key downstream effector of PI3K, thereby attenuating this pro-survival pathway.[3][7]

Notch Signaling Pathway

The Notch signaling pathway is a critical regulator of cell fate decisions, and its aberrant activation is implicated in many cancers. LSD1 has been shown to be an integral component of the Notch-activating complex in the nucleus and can regulate the expression of Notch target genes.[8] Inhibition of LSD1 can, therefore, lead to the downregulation of the Notch pathway.[8]

Detailed Experimental Protocols

The following are representative protocols for assessing the antiproliferative activity of an LSD1 inhibitor like this compound. These are generalized methods and should be optimized for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., THP-1, MDA-MB-231)

-

Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium and add 100 µL of fresh medium containing various concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO) to the wells.

-

Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

6-well plates

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound at the desired concentrations for 48 hours.

-

Harvest the cells (including floating cells in the medium) and wash them with cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (PI Staining)

This method uses propidium iodide (PI) to stain DNA and determine the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound

-

PBS

-

70% ethanol (ice-cold)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

6-well plates

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound for 24-48 hours.

-

Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL).

-

Incubate for 30 minutes at 37°C.

-

Add PI staining solution (50 µg/mL) and incubate for 15 minutes in the dark.

-

Analyze the DNA content by flow cytometry.

-

Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.

Conclusion and Future Directions

This compound is a potent and selective inhibitor of LSD1 with demonstrated antiproliferative activity against leukemia and breast cancer cell lines. While specific data on its effects on signaling pathways and detailed experimental protocols are currently limited in the public domain, the established role of LSD1 in cancer provides a strong rationale for its therapeutic potential. Further research is warranted to fully elucidate the mechanism of action of this compound, including comprehensive profiling of its effects on the cancer cell transcriptome and proteome, and in vivo efficacy studies in relevant animal models. Such studies will be crucial in advancing this compound towards clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | LSD1 Activates PI3K/AKT Signaling Through Regulating p85 Expression in Prostate Cancer Cells [frontiersin.org]

- 4. Silencing of LSD1 gene modulates histone methylation and acetylation and induces the apoptosis of JeKo-1 and MOLT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Involvement of Histone Demethylase LSD1 in Short-Time-Scale Gene Expression Changes during Cell Cycle Progression in Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. LSD1 regulates Notch and PI3K/Akt/mTOR pathways through binding the promoter regions of Notch target genes in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Lysine-Specific Demethylase 1 (LSD1) in Tumorigenesis and Disease Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysine-Specific Demethylase 1 (LSD1), the first identified histone demethylase, has emerged as a critical regulator in the landscape of oncology.[1][2] Overexpressed in a wide array of solid and hematological malignancies, LSD1 plays a multifaceted role in cancer initiation, progression, and the development of therapeutic resistance.[3][4] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning LSD1's function in tumorigenesis, its intricate involvement in key signaling pathways, and its validation as a promising therapeutic target. Detailed experimental protocols and quantitative data are presented to equip researchers and drug development professionals with the essential knowledge to advance the investigation and therapeutic targeting of LSD1.

Introduction to LSD1: A Master Epigenetic Regulator

LSD1, also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that specifically removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription, and mono- and di-methylated lysine 9 of histone H3 (H3K9me1/2), a mark associated with transcriptional repression.[3] This dual functionality allows LSD1 to act as both a transcriptional co-repressor and co-activator, depending on its interacting protein partners and the cellular context.[5] Beyond its canonical role in histone demethylation, LSD1 also targets a growing list of non-histone substrates, including p53, DNMT1, and STAT3, further expanding its regulatory influence on diverse cellular processes.[3]

LSD1's Oncogenic Functions: A Double-Edged Sword

The aberrant overexpression of LSD1 is a common feature across numerous cancers, where it contributes to malignant phenotypes through various mechanisms:

-

Transcriptional Repression of Tumor Suppressors: By demethylating H3K4me2 at the promoters of tumor suppressor genes, LSD1 facilitates their silencing, thereby promoting uncontrolled cell proliferation and survival.

-

Activation of Oncogenic Programs: In complex with specific transcription factors, such as the androgen receptor (AR) in prostate cancer, LSD1 can demethylate H3K9me2, leading to the activation of oncogenic gene expression programs.[5]

-

Epithelial-Mesenchymal Transition (EMT): LSD1 is a key player in inducing EMT, a process critical for cancer cell invasion and metastasis.[3][6][7][8] It achieves this by repressing epithelial markers like E-cadherin and activating mesenchymal gene expression.[6][9]

-

Cancer Stem Cell (CSC) Maintenance: LSD1 is crucial for maintaining the self-renewal and pluripotency of cancer stem cells, a subpopulation of tumor cells responsible for tumor initiation, metastasis, and relapse.[10][11]

-

Drug Resistance: LSD1 contributes to the development of resistance to various cancer therapies, including chemotherapy and targeted agents.

Quantitative Data on LSD1 in Cancer

LSD1 Expression in Cancer vs. Normal Tissues

Numerous studies have documented the significant upregulation of LSD1 in various tumor types compared to their normal tissue counterparts. This overexpression often correlates with poor prognosis and more aggressive disease.

| Cancer Type | Fold Change (Tumor vs. Normal) | Method | Reference |

| Esophageal Cancer | Significantly Higher | Immunohistochemistry | [12] |

| Breast Cancer (ER-negative) | Significantly Higher | ELISA, Western Blot | [5] |

| Colon Cancer | Significantly Higher | Gene Expression Profiling | [13] |

| Ovarian Cancer (Stage IIIC) | Significantly Higher | mRNA Expression Analysis | [8] |

Efficacy of LSD1 Inhibitors

The development of small molecule inhibitors targeting LSD1 has shown promising anti-cancer activity in preclinical models. These inhibitors can be broadly classified as irreversible (e.g., tranylcypromine derivatives) and reversible.

| Inhibitor | Cancer Type | Cell Line | IC50 / GI50 (µM) | In Vivo Tumor Growth Inhibition | Reference |

| ORY-1001 (Iadademstat) | Acute Myeloid Leukemia | THP-1 | <0.02 (IC50) | Significant reduction in tumor growth | [3] |

| Melanoma | 54% higher TGI with anti-PD1 | [4] | |||

| HCI-2509 | Lung Adenocarcinoma | Various | 0.3 - 5 (IC50) | Significantly lower tumor formation | [14][15] |

| Compound 14 | Liver Cancer | HepG2 | 0.93 (IC50) | 50.3% tumor growth inhibition | [1][2] |

| S2116 | T-cell Acute Lymphoblastic Leukemia | CEM | 1.1 ± 0.2 (IC50) | [16] | |

| S2157 | T-cell Acute Lymphoblastic Leukemia | MOLT4 | 6.8 ± 1.3 (IC50) | [16] | |

| GSK-690 | Leukemia | THP-1, MV4-11 | 0.09 (IC50) | 70-80% inhibition of clonogenic activity | [4] |

| Compound 21 | Gastric Cancer | MGC-803 | 0.89 (IC50) | 68.5% reduction in tumor weight | [4] |

Impact of LSD1 Inhibition on Gene Expression

Inhibition of LSD1 leads to the reactivation of silenced tumor suppressor genes and the repression of oncogenes, resulting in anti-tumor effects.

| Gene | Cancer Type | Cell Line | Fold Change (upon LSD1 inhibition) | Reference |

| CD11b | Acute Myeloid Leukemia | THP-1 | Upregulated | [4] |

| CD86 | Acute Myeloid Leukemia | THP-1 | Upregulated | [4] |

| Multiple Genes | Esophageal Squamous Cell Carcinoma | T.Tn, TE2 | 17 genes upregulated, 16 genes downregulated | [17][18] |

| Multiple Genes | Breast Cancer | MDA-MB-231 | 75 genes upregulated, 23 genes downregulated (with 2d inhibitor) | [19] |

| Multiple Genes | Breast Cancer | MDA-MB-231 | 237 genes upregulated, 240 genes downregulated (with PG11144 inhibitor) | [19] |

| CABYR, CDH1 | Colon Cancer | Identified as potential LSD1 target genes | [20] |

LSD1 in Key Signaling Pathways

LSD1 is intricately involved in several signaling pathways that are fundamental to cancer development and progression.

LSD1 and the PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a central regulator of cell growth, proliferation, and survival. Recent studies have shown that LSD1 can activate this pathway, contributing to tumorigenesis.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]

- 5. LSD1 Activates PI3K/AKT Signaling Through Regulating p85 Expression in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oaepublish.com [oaepublish.com]

- 7. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]

- 8. Targeted DNA oxidation by LSD1–SMAD2/3 primes TGF-β1/ EMT genes for activation or repression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibiting interactions of lysine demethylase LSD1 with Snail/Slug blocks cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. LSD1/KDM1A, a Gate-Keeper of Cancer Stemness and a Promising Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Histone Demethylase LSD1/ΚDM1A Mediates Chemoresistance in Breast Cancer via Regulation of a Stem Cell Program - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Genome-wide ChIP-seq data with a transcriptome analysis reveals the groups of genes regulated by histone demethylase LSD1 inhibition in esophageal squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. Polyamine analogues modulate gene expression by inhibiting Lysine-Specific Demethylase 1 (LSD1) and altering chromatin structure in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Identification of downstream metastasis-associated target genes regulated by LSD1 in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Catalytic Core of Lysine-Specific Demethylase 1 (LSD1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, was the first histone demethylase to be discovered, challenging the long-held belief that histone methylation was a permanent epigenetic mark.[1] As a flavin adenine dinucleotide (FAD)-dependent amine oxidase, LSD1 plays a critical role in transcriptional regulation by removing methyl groups from mono- and di-methylated lysine residues, primarily on histone H3 at lysine 4 (H3K4me1/me2) and lysine 9 (H3K9me1/me2).[1][2] Its activity is integral to a wide array of biological processes, including embryonic development, cell proliferation, differentiation, and hematopoiesis.[3][4] Notably, the dysregulation and overexpression of LSD1 are implicated in numerous cancers, making its catalytic domain a key target for therapeutic intervention.[2][4][5] This guide provides a detailed examination of the catalytic core of LSD1, its mechanism, quantitative parameters, and the experimental methodologies used for its study.

Structural and Functional Overview of the Catalytic Domain

The catalytic activity of LSD1 resides within its C-terminal amine oxidase-like (AOL) domain. This domain is structurally similar to other FAD-dependent polyamine and monoamine oxidases (MAOs).[6][7] The overall structure of LSD1 comprises three main domains: an N-terminal SWIRM (SWI3, RSC8, and MOIRA) domain, the catalytic AOL domain, and a distinctive Tower domain that protrudes from the AOL domain.[7][8]

The AOL domain itself is composed of two subdomains: an FAD-binding subdomain and a substrate-binding subdomain.[9] These subdomains form a large, deep catalytic cavity with a highly negative electrostatic potential, which is essential for accommodating the positively charged histone tail.[10][11] The FAD cofactor is bound non-covalently deep within this active site.[12] A critical residue, Lysine 661 (K661), is positioned near the FAD cofactor and is believed to be crucial for the catalytic process, likely by stabilizing the flavin intermediate during the reaction.[12][13]

The substrate-binding pocket is spacious, capable of accommodating at least 16-21 residues of the histone H3 tail, which is the minimum length required for efficient demethylation.[14][15] This extended binding interface ensures high specificity for the histone H3 tail over other proteins.[9][16]

Catalytic Mechanism

LSD1 catalyzes the demethylation of mono- and di-methylated lysines through an oxidative mechanism that requires FAD as a cofactor and molecular oxygen as an electron acceptor. The reaction proceeds in two main stages: a reductive half-reaction and an oxidative half-reaction.

-

Reductive Half-Reaction (Demethylation): The process begins with the transfer of a hydride from the methyl group of the lysine substrate to the oxidized FAD cofactor.[17] This two-electron oxidation of the amine generates a transiently stable iminium cation intermediate and reduces FAD to FADH₂.[13][18]

-

Hydrolysis: The iminium cation is then hydrolyzed by a water molecule, yielding an unstable carbinolamine.[18]

-

Product Release: The carbinolamine spontaneously decomposes, releasing formaldehyde and the demethylated lysine residue.[13][18]

-

Oxidative Half-Reaction (FAD Regeneration): The reduced FADH₂ cofactor is rapidly reoxidized by molecular oxygen (O₂), producing hydrogen peroxide (H₂O₂) and regenerating the oxidized FAD, which can then enter another catalytic cycle.[14][19]

A key limitation of this mechanism is the requirement for a lone pair of electrons on the substrate's nitrogen atom to form the iminium intermediate. Trimethylated lysine lacks this lone pair, rendering it an unsuitable substrate for LSD1.[12][19] This chemical constraint, rather than steric hindrance within the active site, is the reason LSD1 cannot demethylate trimethylated lysines.[12][20]

Quantitative Data: Enzyme Kinetics and Inhibition

The catalytic efficiency of LSD1 and the potency of its inhibitors are critical parameters for research and drug development. The following tables summarize key quantitative data for LSD1 with various substrates and inhibitors.

Table 1: Kinetic Parameters for LSD1 Substrates

| Substrate | Km (µM) | Ki (nM) | Notes |

| H3(1-21)K4me2 peptide | 3.5 | - | Determined by RapidFire/MS assay.[21] |

| H3(1-21) peptide product | - | 1800 | Competitive inhibitor.[1] |

| Full-length Histone H3 | - | 18.9 ± 1.2 | Tight-binding competitive inhibitor.[1][9][16] |

Note: LSD1 does not exhibit a strong kinetic preference between mono- and di-methylated forms of H3K4 peptides.[15]

Table 2: Inhibition Constants for Selected LSD1 Inhibitors

| Inhibitor | Type | IC₅₀ | KI (µM) | kinact/KI (M⁻¹s⁻¹) |

| Tranylcypromine (TCP) | Irreversible (Covalent) | ~20-54 µM[20][21] | 360.13 | 33.67 |

| ORY-1001 (Iadademstat) | Irreversible (Covalent) | ~20 nM[20] | 0.017 | 1.19 x 10⁶ |

| GSK-2879552 | Irreversible (Covalent) | ~20 nM[20] | 2.137 | 6.73 x 10³ |

| SP-2509 (Seclidemstat) | Reversible (Non-covalent) | 13 nM[20] | - | - |

| OG-L002 | Irreversible (Covalent) | 20 nM[20] | - | - |

Data compiled from multiple sources.[20][21][22] IC₅₀, KI, and kinetic parameters can vary based on assay conditions and substrate used.

Signaling Pathways and Regulation

The catalytic activity of LSD1 is tightly regulated and integrated into complex signaling networks. Its substrate specificity and function are often dictated by the protein complexes it associates with.

LSD1 in Hematopoiesis: The Gfi-1b/CoREST Complex

In hematopoietic (blood cell) development, LSD1 is a critical component of a transcriptional repressor complex involving the Growth factor independence 1B (Gfi-1b) protein and the Co-Repressor for Element-1-Silencing Transcription factor (CoREST).

-

Mechanism: The Gfi-1b transcription factor contains a SNAG domain, which directly recruits the LSD1/CoREST complex to the promoter regions of target genes.[19]

-

Function: Once recruited, LSD1 demethylates H3K4me2, a mark associated with active transcription. This removal of the activating mark leads to the repression of genes that are crucial for maintaining stem cell properties, thereby promoting the differentiation of hematopoietic progenitors into mature blood cells like erythrocytes and megakaryocytes.[18][19]

-

Consequence of Inhibition: Inhibition of LSD1's catalytic activity prevents the demethylation of H3K4, leading to the de-repression of Gfi-1b target genes and perturbing normal hematopoietic differentiation.[17][19]

LSD1 in Cancer: Androgen Receptor Co-activation

In contrast to its repressive role in hematopoiesis, LSD1 can function as a transcriptional co-activator, notably in the context of prostate cancer through its interaction with the Androgen Receptor (AR).

-

Mechanism: Upon binding of an androgen like dihydrotestosterone (DHT), the AR translocates to the nucleus and binds to Androgen Response Elements (AREs) in the enhancer regions of target genes.[23] LSD1 is recruited to these sites as part of the AR transcriptional complex.[24][25]

-

Function: At these locations, LSD1's substrate specificity is switched. Instead of demethylating the activating H3K4 mark, it removes methyl groups from H3K9me1/me2, which is a repressive mark.[25] The removal of this repressive mark leads to chromatin decondensation and the activation of AR target genes that promote cell proliferation and survival.[26]

-

Therapeutic Implication: The reliance of AR-driven cancers on LSD1 activity makes it a prime target for inhibitors designed to block this oncogenic signaling pathway.

Experimental Protocols

A variety of in vitro assays have been developed to measure the catalytic activity of LSD1 and to screen for its inhibitors. The choice of assay often depends on the required throughput, sensitivity, and cost.

Horseradish Peroxidase (HRP) Coupled Assay

This is a continuous, spectrophotometric assay that measures the production of hydrogen peroxide (H₂O₂), a stoichiometric byproduct of the LSD1 reaction.

-

Principle: The H₂O₂ produced by LSD1 is used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate, such as Amplex Red or a combination of 4-aminoantipyrine and dichlorohydroxybenzenesulfonate. The resulting colored product can be measured by absorbance (e.g., at 515 nm), providing a real-time readout of enzyme activity.[14]

-

Methodology:

-

Prepare a reaction mixture in a microplate well containing assay buffer (e.g., 50 mM HEPES, pH 7.5), HRP, and the chromogenic substrate.[11]

-

Add the LSD1 enzyme and the inhibitor to be tested.

-